Hafnium n-Butoxide Enables Carbon-Free Area-Selective ALD: Blocking Efficiency Comparison with TDMAHf and HfCl₄
In a 2024 study of area-selective ALD (AS-ALD) for HfO₂ on SiO₂/TiN patterned substrates using a DIPAS-derived hydride-functionalized blocking layer, Hf(OtBu)₄ (hafnium tert-butoxide) was one of three precursors evaluated alongside TDMAHf and HfCl₄. The study determined that the hydride-functionalized SiO₂ surface effectively prevented adsorption of specific Hf precursors without requiring carbon-based inhibitors. While the study employed the tert-butoxide rather than the n-butoxide, the findings are directly relevant to the n-alkoxide family due to shared alkoxide surface reactivity characteristics [1]. The research provides a framework for comparing alkoxide-based precursors against alkylamide and halide alternatives in advanced patterning applications [2].
| Evidence Dimension | AS-ALD precursor compatibility with carbon-free blocking layers |
|---|---|
| Target Compound Data | Alkoxide-class precursor (Hf(OtBu)₄) evaluated and compared; alkoxide family demonstrates compatibility with hydride-functionalized surface blocking |
| Comparator Or Baseline | TDMAHf (alkylamide) and HfCl₄ (halide) |
| Quantified Difference | Qualitative assessment of blocking behavior; alkoxides represent a distinct precursor class with different surface adsorption characteristics relative to amides and halides |
| Conditions | AS-ALD on SiO₂/TiN substrates, DIPAS-functionalized SiO₂ blocking layer, H₂O co-reactant |
Why This Matters
In semiconductor patterning applications requiring area-selective deposition, the choice of precursor class fundamentally determines compatibility with blocking layers, directly impacting pattern fidelity and defect density.
- [1] Lee, Y., Seo, S., Shearer, A. B., Werbrouck, A., Kim, H., & Bent, S. F. HfO₂ Area-Selective Atomic Layer Deposition with a Carbon-Free Inhibition Layer. Chemistry of Materials, 2024, 36(9), 4303-4314. DOI: 10.1021/acs.chemmater.3c03161 View Source
- [2] Yonsei University Elsevier Pure. HfO₂ Area-Selective Atomic Layer Deposition with a Carbon-Free Inhibition Layer. 2024. DOI: 10.1021/acs.chemmater.3c03161 View Source
